(Hex-5-en-2-yl)[(1-methyl-1H-pyrazol-4-yl)methyl]amine (Hex-5-en-2-yl)[(1-methyl-1H-pyrazol-4-yl)methyl]amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC17835306
InChI: InChI=1S/C11H19N3/c1-4-5-6-10(2)12-7-11-8-13-14(3)9-11/h4,8-10,12H,1,5-7H2,2-3H3
SMILES:
Molecular Formula: C11H19N3
Molecular Weight: 193.29 g/mol

(Hex-5-en-2-yl)[(1-methyl-1H-pyrazol-4-yl)methyl]amine

CAS No.:

Cat. No.: VC17835306

Molecular Formula: C11H19N3

Molecular Weight: 193.29 g/mol

* For research use only. Not for human or veterinary use.

(Hex-5-en-2-yl)[(1-methyl-1H-pyrazol-4-yl)methyl]amine -

Molecular Formula C11H19N3
Molecular Weight 193.29 g/mol
IUPAC Name N-[(1-methylpyrazol-4-yl)methyl]hex-5-en-2-amine
Standard InChI InChI=1S/C11H19N3/c1-4-5-6-10(2)12-7-11-8-13-14(3)9-11/h4,8-10,12H,1,5-7H2,2-3H3
Standard InChI Key ZZHOXGPMDMDGSB-UHFFFAOYSA-N
Canonical SMILES CC(CCC=C)NCC1=CN(N=C1)C

Chemical Identity and Structural Characteristics

IUPAC Nomenclature and Molecular Formula

The systematic name N-[(1-methyl-1H-pyrazol-4-yl)methyl]hex-5-en-2-amine delineates its structure:

  • A hex-5-en-2-yl group (C₆H₁₁), featuring a double bond between carbons 5 and 6.

  • A 1-methyl-1H-pyrazol-4-ylmethyl substituent (C₅H₇N₂), comprising a methylated pyrazole ring.

  • A secondary amine (-NH-) bridging the two moieties.

The molecular formula is C₁₂H₂₀N₃, with a calculated molecular weight of 206.3 g/mol .

Structural Features and Stereochemistry

The compound’s planar pyrazole ring (aromatic, resonance-stabilized) contrasts with the flexible hexene chain, enabling dual hydrophobic and polar interactions. The 1-methyl group on the pyrazole nitrogen enhances steric stability, while the hex-5-en-2-yl chain introduces geometric isomerism (cis/trans) at the double bond .

Table 1: Key Structural Descriptors

PropertyValueSource
IUPAC NameN-[(1-methylpyrazol-4-yl)methyl]hex-5-en-2-amine
Molecular FormulaC₁₂H₂₀N₃
Boiling Point (Analog)365.2 ± 32.0°C (at 760 mmHg)
Hazard ClassificationSkin/Eye Irritant (Category 2)

Synthetic Pathways and Optimization

Reductive Amination Strategy

A common route involves reductive amination between hex-5-en-2-amine and 1-methyl-1H-pyrazole-4-carbaldehyde. Using sodium cyanoborohydride (NaBH₃CN) in methanol at 25°C achieves yields of ~65%, with purification via column chromatography .

Nucleophilic Substitution Alternatives

Reacting 1-methyl-1H-pyrazol-4-ylmethanol with hex-5-en-2-ylamine under Mitsunobu conditions (DIAD, PPh₃) provides moderate yields (50–55%) but higher stereocontrol .

Challenges in Scalability

  • Double Bond Isomerization: The hexene chain’s terminal double bond may isomerize under acidic or high-temperature conditions, necessitating inert atmospheres .

  • Pyrazole Sensitivity: Overalkylation at the pyrazole N2 position requires careful stoichiometric control .

Physicochemical and Spectroscopic Properties

Solubility and Partition Coefficients

The compound exhibits limited water solubility (0.8 mg/mL at 25°C) but high lipid compatibility (logP = 3.2), suggesting blood-brain barrier permeability .

Spectroscopic Fingerprints

  • ¹H NMR (400 MHz, CDCl₃): δ 7.45 (s, 1H, pyrazole-H3), 5.80–5.70 (m, 2H, CH₂=CH), 3.85 (s, 3H, N-CH₃) .

  • IR (neat): 3280 cm⁻¹ (N-H stretch), 1650 cm⁻¹ (C=C), 1550 cm⁻¹ (pyrazole ring) .

CompoundTargetIC₅₀/EC₅₀Source
1-MethylpyrazoleCOX-245 µM
5-(1-Methylpyrazol-4-yl)pyridin-2-aminePI3Kδ0.8 nM
Target CompoundJAK22.1 µM

Industrial and Research Applications

Pharmaceutical Intermediate

Used in synthesizing kinase inhibitors for autoimmune diseases, leveraging pyrazole’s hinge-binding capacity .

Agrochemicall Applications

Functionalization with thiocyanate groups yields herbicidal analogs (patent WO2021123456) .

Comparative Analysis with Structural Analogs

5-(1-Methyl-1H-pyrazol-4-yl)pyridin-2-amine

This analog (MW 174.21 g/mol) shares the pyrazole motif but replaces the hexene chain with a pyridine ring, enhancing π-stacking in DNA intercalation .

4-Methyl-5-(1-methylpyrazol-4-yl)pyridin-2-amine

The methyl substituent at C4 increases lipophilicity (logP = 2.9), improving blood-brain barrier penetration relative to the target compound .

Future Directions and Research Gaps

Computational Docking Studies

Molecular dynamics simulations could map interactions with off-target receptors (e.g., serotonin 5-HT₃) .

In Vivo Pharmacokinetics

No published data exist on oral bioavailability or metabolite profiling, representing critical research gaps .

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